molecular formula C23H44NO4 B1598089 16-Doxyl-stearic acid methyl ester CAS No. 59719-53-8

16-Doxyl-stearic acid methyl ester

Cat. No.: B1598089
CAS No.: 59719-53-8
M. Wt: 398.6 g/mol
InChI Key: XVQIOHOXFFTSLD-UHFFFAOYSA-N
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Description

16-Doxyl-stearic acid methyl ester is a nitroxide spin label commonly used in electron spin resonance (ESR) studies. It is a derivative of stearic acid, where the 16th carbon is substituted with a nitroxide group. This compound is particularly useful in studying the dynamics and state of lipid bilayers, membrane fluidity, and other membrane-related phenomena .

Biochemical Analysis

Biochemical Properties

16-Doxyl-stearic acid methyl ester plays a significant role in biochemical reactions, particularly in the study of membrane dynamics . It is used to investigate changes within the lipid double layer of liposomal membranes . The nature of these interactions involves the distribution of fatty acids and the effects of different lipid components on detergent-resistant membranes .

Cellular Effects

The this compound has been employed to measure bacterial membrane fluidity by electron spin resonance . It influences cell function by affecting the state of the lipid bilayer, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the lipid bilayer of cell membranes . It exerts its effects at the molecular level by causing changes within the lipid double layer of liposomal membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used to study the dynamics of the lipid bilayer and the state of lipid bilayer-internal water using 1H dynamic nuclear polarization .

Metabolic Pathways

This compound is involved in the metabolic pathways related to lipid metabolism, particularly in the distribution of fatty acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in studying membrane fluidity . It interacts with the lipid bilayer of cell membranes, affecting its localization or accumulation .

Subcellular Localization

This compound is localized within the lipid bilayer of cell membranes . Its activity or function can be affected by its location within this specific cellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Doxyl-stearic acid methyl ester typically involves the esterification of 16-Doxyl-stearic acid. The process begins with the preparation of 16-Doxyl-stearic acid, which is synthesized by introducing a nitroxide group at the 16th carbon of stearic acid. This is followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

16-Doxyl-stearic acid methyl ester primarily undergoes oxidation and reduction reactions due to the presence of the nitroxide group. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Doxyl-stearic acid methyl ester
  • 12-Doxyl-stearic acid methyl ester
  • 16-Doxyl-stearic acid

Uniqueness

16-Doxyl-stearic acid methyl ester is unique due to its specific position of the nitroxide group, which makes it particularly useful for studying the dynamics and state of lipid bilayers at a specific depth within the membrane.

Properties

InChI

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIOHOXFFTSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369127
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59719-53-8
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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